molecular formula C22H14Cl4N4O4S2 B2678835 2-(2,4-dichlorophenoxy)-N-(4-{2-[2-(2,4-dichlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide CAS No. 393838-79-4

2-(2,4-dichlorophenoxy)-N-(4-{2-[2-(2,4-dichlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide

Cat. No.: B2678835
CAS No.: 393838-79-4
M. Wt: 604.3
InChI Key: MGDSACMKRZABOG-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(4-{2-[2-(2,4-dichlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their use in agriculture as selective herbicides. The compound is characterized by the presence of dichlorophenoxy groups and thiazole rings, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-{2-[2-(2,4-dichlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Thiazole ring formation: The thiazole rings are synthesized through the reaction of appropriate amines with carbon disulfide and subsequent cyclization.

    Amide bond formation: The final step involves the coupling of the dichlorophenoxyacetic acid derivative with the thiazole-containing amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

    Purification steps: such as crystallization or chromatography to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(4-{2-[2-(2,4-dichlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The dichlorophenoxy groups can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, ammonia.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Phenoxy derivatives with different substituents.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(4-{2-[2-(2,4-dichlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on plant growth and development, as well as its potential use as a herbicide.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of herbicides and other agrochemical products.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-{2-[2-(2,4-dichlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide involves:

    Molecular Targets: The compound targets specific enzymes and receptors in plants, disrupting normal cellular processes.

    Pathways Involved: It interferes with the synthesis of essential proteins and nucleic acids, leading to uncontrolled growth and eventual death of the plant.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with additional chlorine atoms.

    Mecoprop (MCPP): A phenoxy herbicide with a similar mode of action.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(4-{2-[2-(2,4-dichlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide is unique due to its dual thiazole rings and extended structure, which may confer distinct biological activities and chemical properties compared to other phenoxy herbicides.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl4N4O4S2/c23-11-1-3-17(13(25)5-11)33-7-19(31)29-21-27-15(9-35-21)16-10-36-22(28-16)30-20(32)8-34-18-4-2-12(24)6-14(18)26/h1-6,9-10H,7-8H2,(H,27,29,31)(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDSACMKRZABOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl4N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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